1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one
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Overview
Description
1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one is an organohalogen compound that features bromine, chlorine, and iodine atoms within its molecular structure
Preparation Methods
The synthesis of 1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a precursor compound, followed by a series of substitution reactions to introduce the desired halogen atoms at specific positions on the aromatic ring. The reaction conditions often involve the use of strong acids or bases, as well as specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms, which are good leaving groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common reagents used in these reactions include nucleophiles such as hydroxide ions, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is explored for its potential use in the development of pharmaceutical compounds.
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Biological Research: It is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one involves its interaction with specific molecular targets. The presence of halogen atoms allows the compound to form strong interactions with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
1-Bromo-3-(2-(chloromethyl)-4-iodophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-3-chloropropane: This compound also contains bromine and chlorine atoms but lacks the iodine atom, making it less versatile in certain reactions.
1,2-Dibromo-3-chloropropane: This compound contains two bromine atoms and one chlorine atom, making it more reactive in certain substitution reactions.
Properties
Molecular Formula |
C10H9BrClIO |
---|---|
Molecular Weight |
387.44 g/mol |
IUPAC Name |
1-bromo-3-[2-(chloromethyl)-4-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrClIO/c11-5-10(14)4-7-1-2-9(13)3-8(7)6-12/h1-3H,4-6H2 |
InChI Key |
FMHPZCBBOMTXKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)CCl)CC(=O)CBr |
Origin of Product |
United States |
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